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An In-Depth Technical Guide to the Structural Analysis of 4-Methylazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Methylazepane hydrochloride is a saturated heterocyclic compound of significant interest

as a structural motif and building block in medicinal chemistry. Its non-planar, flexible seven-

membered ring and the presence of a chiral center demand a rigorous and multi-faceted

approach for unambiguous structural characterization. This guide provides a comprehensive

overview of the essential analytical techniques employed for the structural elucidation of 4-
Methylazepane hydrochloride. As a Senior Application Scientist, this document moves

beyond mere procedural descriptions to delve into the causality behind experimental choices,

ensuring a robust and self-validating analytical workflow. We will explore the application of

Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, Mass

Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering both

theoretical grounding and field-proven insights for each method.

Foundational Physicochemical Characteristics
A precise understanding of a molecule begins with its fundamental properties. 4-
Methylazepane hydrochloride is the salt formed by the reaction of the cyclic secondary

amine, 4-Methylazepane, with hydrochloric acid. This protonation of the nitrogen atom is a

common strategy in drug development to enhance water solubility and bioavailability.[1]
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Property Data Source(s)

Chemical Name
4-Methylazepane

hydrochloride
-

CAS Number 91846-46-7 [2]

Molecular Formula C₇H₁₆ClN [3]

Molecular Weight 149.66 g/mol [3]

Chemical Structure
(Image of 4-Methylazepane

HCl)
-

Parent Compound 4-Methylazepane -

Parent Molecular Formula C₇H₁₅N [3]

The Analytical Triad: NMR, Crystallography, and
Mass Spectrometry
A truly comprehensive structural analysis relies on the synergistic use of multiple analytical

techniques. Information from one method corroborates and complements the findings of

another, leading to an irrefutable structural assignment. Below, we detail the core workflow.
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Caption: Integrated workflow for the structural elucidation of 4-Methylazepane hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton
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NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen

framework of an organic molecule in solution. For a flexible seven-membered ring like 4-

methylazepane, NMR provides critical insights into connectivity and conformational dynamics.

[4]

Expertise & Rationale
The azepane ring exists in a dynamic equilibrium of several chair and boat-like conformations.

The proton (¹H) NMR spectrum can be complex due to overlapping signals from the methylene

groups. Therefore, two-dimensional (2D) NMR experiments, such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are not optional

luxuries but necessities for definitive assignment. The choice of solvent is also critical;

deuterated chloroform (CDCl₃) is a common starting point, but deuterated water (D₂O) is

invaluable. The addition of D₂O will cause the exchange of the acidic N-H protons, leading to

the disappearance of their signals in the ¹H NMR spectrum, which is a key diagnostic test for

identifying these protons.[5]

Experimental Protocol: ¹H, ¹³C, and 2D NMR
Sample Preparation: Dissolve ~10 mg of 4-Methylazepane hydrochloride in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

¹H NMR Acquisition:

Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer.[7]

Observe the chemical shifts, coupling patterns, and integrations of all signals.

Pay close attention to the broad signals characteristic of N-H protons.

D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H

spectrum. The disappearance of the N-H proton signals confirms their assignment.[5]

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of unique

carbon signals will confirm the molecular symmetry.

2D NMR (COSY & HSQC):
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Run a COSY experiment to establish proton-proton coupling networks (i.e., which protons

are adjacent).

Run an HSQC or HMQC experiment to correlate each proton signal directly to its attached

carbon atom.

Data Interpretation
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Nucleus
Expected Chemical Shift
(ppm)

Key Features & Rationale

¹H ~ 0.9 - 1.2 (d)

Doublet for the C4-methyl

group, coupled to the C4-

proton.

~ 1.5 - 2.2 (m)

Complex multiplets for the ring

methylene protons (C2, C3,

C5, C6). Significant signal

overlap is expected.

~ 2.8 - 3.5 (m)

Methylene protons adjacent to

the nitrogen (C2, C7) are

deshielded and shifted

downfield due to the inductive

effect of the protonated

nitrogen.[5]

~ 8.0 - 9.5 (br s)

Broad singlet for the two N-H

protons of the ammonium salt.

The broadness is due to

quadrupole broadening and

exchange. Signal disappears

upon D₂O addition.

¹³C ~ 20 - 25 C4-methyl carbon.

~ 25 - 40
Ring methylene carbons (C3,

C5, C6).

~ 45 - 55

Ring methylene carbons

adjacent to the nitrogen (C2,

C7), shifted downfield.[5]

~ 30 - 35 Methine carbon at C4.

X-Ray Crystallography: The Definitive 3D Structure
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While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides

the unambiguous, high-resolution three-dimensional structure of the molecule in the solid state.

[8] It reveals precise bond lengths, bond angles, and the conformation adopted in the crystal

lattice. For a hydrochloride salt, it also definitively maps the intermolecular interactions, such as

hydrogen bonds between the ammonium group and the chloride anion.[9][10]

Expertise & Rationale
The success of this technique is entirely dependent on growing a high-quality single crystal.

This is often the most challenging step. The choice of crystallization method is paramount.

Slow evaporation is a simple starting point, but vapor diffusion (liquid or solvent) or thermal

gradient methods often yield superior crystals.[11] Including aromatic components or heavy

atoms (like bromide instead of chloride) can sometimes improve the ability to form good

crystals and determine the absolute configuration of the chiral center (C4).[11]

Experimental Protocol: Single-Crystal Growth and Data
Collection

Crystal Growth (Slow Evaporation):

Dissolve a small amount of 4-Methylazepane hydrochloride in a suitable solvent system

(e.g., ethanol/water, isopropanol) to near saturation in a small vial.

Loosely cap the vial to allow for slow evaporation of the solvent over several days to

weeks at room temperature.

Monitor periodically for the formation of well-defined, non-intergrown single crystals.

Crystal Mounting: Carefully select a suitable crystal (typically 0.1 - 0.3 mm in size) under a

microscope and mount it on a goniometer head.

Data Collection:

Place the mounted crystal on an X-ray diffractometer.

A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and

radiation damage.
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Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the structure using direct methods or Patterson methods to obtain an initial electron

density map.

Refine the atomic positions and thermal parameters against the experimental data to

achieve the final, high-resolution molecular structure.[8]
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Caption: A streamlined workflow for single-crystal X-ray crystallography analysis.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of

the intact molecule and its fragments. This is essential for confirming the molecular weight and

can provide structural clues based on fragmentation patterns.

Expertise & Rationale
The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft technique

ideal for analyzing the intact protonated molecule (the cation [C₇H₁₅N-H]⁺) from the

hydrochloride salt. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS),

is a higher-energy technique that will cause extensive fragmentation of the parent free-base

molecule (4-Methylazepane).[6] Analyzing the fragmentation pattern in EI-MS can help piece

the structure together, as specific bond cleavages are favored.[12] For a cyclic amine, a

prominent fragmentation pathway is the α-cleavage next to the nitrogen atom.

Experimental Protocol: ESI-MS and GC-EI-MS
ESI-MS (for Intact Mass):

Prepare a dilute solution of 4-Methylazepane hydrochloride in a suitable solvent like

methanol or acetonitrile/water.

Infuse the solution directly into the ESI source of the mass spectrometer.

Acquire the spectrum in positive ion mode. The primary ion observed should correspond to

the protonated free amine, [M+H]⁺.

GC-EI-MS (for Fragmentation Pattern):

To analyze by GC-MS, the non-volatile salt must be converted to the volatile free base.

This is achieved by a simple liquid-liquid extraction: dissolve the salt in water, basify with

NaOH, and extract the free amine into an organic solvent like dichloromethane.

Inject the organic extract into the GC-MS system.[6]
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The GC will separate the compound from any impurities.

The separated compound will be ionized by EI (typically at 70 eV), and the resulting mass

spectrum of fragments is recorded.

Data Interpretation
Technique Expected m/z Rationale

ESI-MS 114.14

Corresponds to the [M+H]⁺ of

the free amine (C₇H₁₅N).

Calculated exact mass:

114.1283. This confirms the

mass of the organic cation.

EI-MS 113.13

The molecular ion (M⁺˙) of the

free base (C₇H₁₅N). This may

be weak or absent.

98.10

Loss of a methyl group (•CH₃),

[M-15]⁺. A common

fragmentation for methyl-

substituted compounds.

84.08

Result of α-cleavage, loss of

an ethyl radical (•C₂H₅)

adjacent to the nitrogen. This

is a characteristic

fragmentation pathway for

cyclic amines and can help

locate the methyl group.

70.08
Further fragmentation

pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting
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FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule by measuring the absorption of infrared radiation. For 4-
Methylazepane hydrochloride, FTIR is particularly effective at confirming the presence of the

ammonium (N-H⁺) group, which has a distinctly different spectral signature from a secondary

amine (N-H) group.[1]

Expertise & Rationale
The key diagnostic feature of an amine salt is the presence of a very broad and strong

absorption band in the high-frequency region of the spectrum (typically 2400-3200 cm⁻¹), which

is due to the N-H⁺ stretching vibrations.[1] This contrasts sharply with the free secondary

amine, which would show a much weaker and sharper N-H stretch around 3300-3500 cm⁻¹.

Additionally, N-H⁺ bending vibrations appear in the 1500-1600 cm⁻¹ region.[13] For

hydrochloride salts, the chloride anion itself does not produce peaks in the mid-IR region.[1]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: No special preparation is needed for ATR-FTIR. Place a small amount

of the solid 4-Methylazepane hydrochloride powder directly onto the ATR crystal.

Data Acquisition:

Ensure the ATR crystal is clean by taking a background spectrum.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the infrared spectrum, typically over the range of 4000-600 cm⁻¹.[14]

Data Interpretation
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Wavenumber (cm⁻¹) Vibration Type
Interpretation &
Significance

2950 - 2850 C-H Stretch

Aliphatic C-H stretching from

the methyl and methylene

groups. Confirms the

hydrocarbon backbone.

2400 - 3200 (broad) N-H⁺ Stretch

A very broad and strong

envelope of peaks. This is the

hallmark signature of an amine

salt and confirms the

protonation of the nitrogen

atom.[1][15]

1600 - 1500 N-H⁺ Bend

Asymmetric and symmetric

bending vibrations of the

ammonium group.[13]

1470 - 1430 C-H Bend
Methylene scissoring

vibrations.

Conclusion
The structural analysis of 4-Methylazepane hydrochloride is a process of methodical,

evidence-based investigation. No single technique provides the complete picture. A

comprehensive analysis, integrating the connectivity data from NMR, the molecular weight

confirmation from MS, the functional group identification from FTIR, and the definitive 3D

structure from X-ray crystallography, constitutes a self-validating system. This multi-technique

approach ensures the highest degree of confidence in the structural assignment, a non-

negotiable requirement for researchers in drug discovery and development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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